molecular formula C18H17N3O3 B10947362 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10947362
M. Wt: 323.3 g/mol
InChI Key: PGFXIQCYWKJPDI-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides. This compound is characterized by its unique structure, which includes a pyridinyl group, a methylphenyl group, and an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE
  • N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-11-4-6-14(7-5-11)16-10-15(20-24-16)18(23)19-21-13(3)8-12(2)9-17(21)22/h4-10H,1-3H3,(H,19,23)

InChI Key

PGFXIQCYWKJPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN3C(=CC(=CC3=O)C)C

Origin of Product

United States

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